molecular formula C18H21ClN2 B10839219 1-(2-(3-Chlorophenyl)-1-phenylethyl)piperazine

1-(2-(3-Chlorophenyl)-1-phenylethyl)piperazine

Cat. No.: B10839219
M. Wt: 300.8 g/mol
InChI Key: LTKQGPSHVUGDKE-UHFFFAOYSA-N
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Description

1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenylethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine can be achieved through various methods. One common synthetic route involves the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is then reacted with 1-bromo-3-chloropropane to produce the desired compound . The reaction conditions typically involve mild temperatures and the use of appropriate solvents to ensure high purity and yield.

Chemical Reactions Analysis

1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of various piperazine derivatives.

Scientific Research Applications

1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist. This interaction leads to the modulation of serotonin levels in the brain, which can affect mood, appetite, and other physiological functions . Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, which distinguish it from other piperazine derivatives.

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)-1-phenylethyl]piperazine

InChI

InChI=1S/C18H21ClN2/c19-17-8-4-5-15(13-17)14-18(16-6-2-1-3-7-16)21-11-9-20-10-12-21/h1-8,13,18,20H,9-12,14H2

InChI Key

LTKQGPSHVUGDKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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